molecular formula C7H15NO2 B13212618 3-(1-Aminopropan-2-YL)oxolan-3-OL

3-(1-Aminopropan-2-YL)oxolan-3-OL

Cat. No.: B13212618
M. Wt: 145.20 g/mol
InChI Key: GAZMMQHVZZUTKS-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-yl)oxolan-3-ol is a chemical compound with the molecular formula C7H15NO2. It is also known by its IUPAC name, 3-amino-2-(tetrahydrofuran-3-yl)propan-1-ol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-yl)oxolan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-2-(tetrahydrofuran-3-yl)propan-1-ol with ammonia or an amine source to introduce the amino group . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-yl)oxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Aminopropan-2-yl)oxolan-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This compound can also act as a nucleophile in various biochemical reactions, participating in the formation of covalent bonds with electrophilic centers .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-(oxolan-3-yl)propan-1-ol: Similar structure but different functional groups.

    3-(1-Amino-2-methylpropan-2-yl)oxolan-3-ol: Contains an additional methyl group.

    Propanolamine: Lacks the tetrahydrofuran ring

Uniqueness

3-(1-Aminopropan-2-yl)oxolan-3-ol is unique due to its combination of an amino group, a hydroxyl group, and a tetrahydrofuran ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)oxolan-3-ol

InChI

InChI=1S/C7H15NO2/c1-6(4-8)7(9)2-3-10-5-7/h6,9H,2-5,8H2,1H3

InChI Key

GAZMMQHVZZUTKS-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCOC1)O

Origin of Product

United States

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